molecular formula C18H24N2S B6170245 [(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine CAS No. 2418643-69-1

[(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine

Cat. No.: B6170245
CAS No.: 2418643-69-1
M. Wt: 300.5
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Description

[(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine is a complex organic compound that features a unique combination of a benzylcyclohexyl group and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexylmethylamine with benzyl chloride, followed by the introduction of the thiazolyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The thiazolyl group can participate in nucleophilic substitution reactions, especially at the C-2 position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

[(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolyl group is known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The benzylcyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    [(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride: A closely related compound with similar properties.

    Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.

    Benzylcyclohexyl derivatives: Compounds featuring the benzylcyclohexyl group, often used in medicinal chemistry.

Uniqueness

This compound stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

2418643-69-1

Molecular Formula

C18H24N2S

Molecular Weight

300.5

Purity

95

Origin of Product

United States

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